molecular formula C11H14Cl2O2 B14765888 2,2-Dichloro-1-(3-propoxyphenyl)ethanol

2,2-Dichloro-1-(3-propoxyphenyl)ethanol

Cat. No.: B14765888
M. Wt: 249.13 g/mol
InChI Key: JPIQJLVMMURBAH-UHFFFAOYSA-N
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Description

2,2-Dichloro-1-(3-propoxyphenyl)ethanol is an organic compound with the molecular formula C11H14Cl2O2 It is characterized by the presence of two chlorine atoms, a propoxy group, and a phenyl ring attached to an ethanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichloro-1-(3-propoxyphenyl)ethanol typically involves the reaction of 3-propoxybenzaldehyde with chloroform and a base such as sodium hydroxide in a haloform reaction. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-1-(3-propoxyphenyl)ethanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the chlorine atoms, yielding a simpler alcohol.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be used for substitution reactions.

Major Products Formed

    Oxidation: The major products are ketones or aldehydes.

    Reduction: The major product is a dechlorinated alcohol.

    Substitution: The major products depend on the nucleophile used but can include ethers, nitriles, or other substituted compounds.

Scientific Research Applications

2,2-Dichloro-1-(3-propoxyphenyl)ethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dichloro-1-(3-propoxyphenyl)ethanol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. The pathways involved may include signal transduction pathways and metabolic pathways, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dichloro-1-(3-chloro-4-propoxyphenyl)ethanol
  • 2,2-Dichloro-1-(3-methoxyphenyl)ethanol
  • 2,2-Dichloro-1-(4-propoxyphenyl)ethanol

Uniqueness

2,2-Dichloro-1-(3-propoxyphenyl)ethanol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. The presence of the propoxy group and the phenyl ring makes it a versatile intermediate in organic synthesis, and its dichloroethanol backbone provides opportunities for various chemical modifications.

Properties

Molecular Formula

C11H14Cl2O2

Molecular Weight

249.13 g/mol

IUPAC Name

2,2-dichloro-1-(3-propoxyphenyl)ethanol

InChI

InChI=1S/C11H14Cl2O2/c1-2-6-15-9-5-3-4-8(7-9)10(14)11(12)13/h3-5,7,10-11,14H,2,6H2,1H3

InChI Key

JPIQJLVMMURBAH-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC(=C1)C(C(Cl)Cl)O

Origin of Product

United States

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